molecular formula C16H16N4O5 B2485126 1-(3,4-Dimethoxybenzyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1207054-09-8

1-(3,4-Dimethoxybenzyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No. B2485126
CAS RN: 1207054-09-8
M. Wt: 344.327
InChI Key: HIGJCRKJMRRTCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step chemical reactions, starting from basic organic or inorganic compounds. For example, the synthesis of related compounds, such as 1-(4-Bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea, has been achieved through reactions involving amino-thiadiazole with bromobenzoyl isocyanate, highlighting the intricate processes involved in creating such molecules (Xin, 2006).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, NMR, MS, and IR techniques to determine the arrangement of atoms within a molecule. These techniques have been used to characterize similar compounds, providing insights into their planar structures and intermolecular interactions, such as hydrogen bonding and π-π stacking (Xin, 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like “1-(3,4-Dimethoxybenzyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea” can be inferred from related molecules. For instance, compounds with similar structures have shown reactivity towards various chemical transformations, including acylation, amidation, and reactions with nucleophilic reagents, highlighting their potential versatility in chemical synthesis and modifications (Stepanov, Dashko, & Stepanova, 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the behavior of chemical compounds under different conditions. While specific data for “1-(3,4-Dimethoxybenzyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea” is not directly available, analogous compounds exhibit distinct physical properties influenced by their molecular structure, hydrogen bonding, and molecular interactions, which can be assessed through techniques like DSC and TG analysis (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under various conditions, and potential for undergoing specific reactions, are fundamental aspects of a compound’s chemical profile. For compounds with a urea backbone and heterocyclic rings, studies have shown a range of chemical behaviors, from participating in hydrogen bonding to exhibiting specific reactivity patterns, which are critical for their potential applications in synthesis and material development (Stepanov, Dashko, & Stepanova, 2019).

For more information on related compounds and their properties, the following references provide detailed insights into their synthesis, molecular structure, and chemical properties:

Scientific Research Applications

Synthetic Applications and Material Science

  • Insensitive Energetic Materials : Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, related to the queried compound, have been synthesized for applications as insensitive energetic materials. These materials exhibit moderate thermal stabilities and are insensitive towards impact and friction, indicating potential for use in safer explosives and propellants (Yu et al., 2017).

  • Heterocyclic Chemistry : The formation of 3-aryl-5-arylamino-1,2,4-oxadiazoles through the thermal transformation of arylamidoximes in the presence of phosphorus ylides, demonstrates a novel route for synthesizing heterocyclic compounds. Such processes underscore the synthetic versatility of oxadiazole derivatives for producing complex heterocyclic frameworks (Nicolaides et al., 2004).

Pharmaceutical Research

  • Cytotoxicity of Hybrid Compounds : Research into ursane and lupane type hybrids with 1,3,4-oxadiazoles and triazole spacers has explored their cytotoxicity against cancer cells. Some derivatives showed marked cytotoxic activity, highlighting the potential of oxadiazole derivatives in cancer therapy (Popov et al., 2020).

  • Nitric Oxide Donors : Furoxans, closely related to the queried compound, have been studied for their vasodilator action mediated by the generation of nitric oxide upon reaction with thiols. This property positions furoxans as potential therapeutics in cardiovascular diseases (Feelisch et al., 1992).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5/c1-22-11-6-5-10(8-13(11)23-2)9-17-15(21)18-16-20-19-14(25-16)12-4-3-7-24-12/h3-8H,9H2,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGJCRKJMRRTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=NN=C(O2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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